molecular formula C11H19NO3 B2984245 Ethyl (2-ethylpiperidin-1-yl)(oxo)acetate CAS No. 866994-07-2

Ethyl (2-ethylpiperidin-1-yl)(oxo)acetate

Cat. No.: B2984245
CAS No.: 866994-07-2
M. Wt: 213.277
InChI Key: WUIQESZNRNCSRM-UHFFFAOYSA-N
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Description

Ethyl (2-ethylpiperidin-1-yl)(oxo)acetate is a synthetic organic compound featuring a piperidine ring substituted with an ethyl group at the 2-position, linked to an oxoacetate moiety via the nitrogen atom. The ethyl ester group enhances its lipophilicity, making it suitable for applications in medicinal chemistry and catalysis.

Synthesis typically involves reacting 2-ethylpiperidine with ethyl 2-chloro-2-oxoacetate under basic conditions, as demonstrated in analogous procedures for related piperidine derivatives . For example, describes the acylation of a substituted piperidine with ethyl 2-chloro-2-oxoacetate in dichloromethane (DCM) at 0°C, yielding oxoacetate esters with high purity after aqueous workup .

Properties

IUPAC Name

ethyl 2-(2-ethylpiperidin-1-yl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-3-9-7-5-6-8-12(9)10(13)11(14)15-4-2/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUIQESZNRNCSRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2-ethylpiperidin-1-yl)(oxo)acetate can be synthesized through several methods. One common approach involves the reaction of 2-ethylpiperidine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-ethylpiperidin-1-yl)(oxo)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon and may be carried out under inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Ethyl (2-ethylpiperidin-1-yl)(oxo)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2-ethylpiperidin-1-yl)(oxo)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on its structure and functional groups.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Heterocycle Substituents Molecular Formula Molar Mass (g/mol) Key Features
Ethyl (2-ethylpiperidin-1-yl)(oxo)acetate Piperidine 2-Ethyl C₁₁H₁₉NO₃ 213.28* Enhanced lipophilicity from ethyl group
Ethyl 2-oxo-2-(piperidin-1-yl)acetate Piperidine None C₉H₁₅NO₃ 185.22 Simpler structure, lower molecular weight
Ethyl 2-oxo-2-(piperazin-1-yl)acetate hydrochloride Piperazine None (basic N-center) C₈H₁₅ClN₂O₃ 246.67 Higher solubility due to hydrochloride salt
Ethyl (2-oxo-1-pyrrolidinyl)(phenyl)acetate Pyrrolidinone Phenyl C₁₄H₁₇NO₃ 247.29 Aromatic substituent, smaller ring size

*Calculated based on analogous compounds.

Key Structural Differences :

  • Heterocycle Type: Piperidine (6-membered, one N) vs. pyrrolidinone (5-membered, one N and one ketone) vs. piperazine (6-membered, two N atoms) . Piperidine derivatives exhibit moderate basicity, while piperazine analogs are more polar due to the second nitrogen.
  • Substituents: The 2-ethyl group in the target compound increases steric bulk and lipophilicity compared to unsubstituted piperidine analogs .

Biological Activity

Ethyl (2-ethylpiperidin-1-yl)(oxo)acetate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, focusing on its mechanism of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring substituted with an ethyl group and an oxoacetate moiety. The molecular structure can influence its reactivity and biological interactions.

The primary target of this compound is Peptidyl-prolyl cis-trans isomerase A (PPIA) , an enzyme crucial for protein folding. The compound may inhibit this enzyme by binding to its active site, thus preventing substrate access and affecting protein maturation processes.

Additionally, the compound has been noted for its potential to modulate receptor activity, acting as either an agonist or antagonist depending on the specific receptor and structural context.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on various enzymes, particularly those involved in metabolic pathways. Its inhibition of PPIA suggests potential applications in conditions where protein misfolding is a factor, such as neurodegenerative diseases.

Receptor Interactions

The compound's interaction with receptors may lead to significant pharmacological effects. For instance, it may influence pathways related to immune response modulation, making it a candidate for further investigation in immunotherapy contexts .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • In Vitro Studies : In cell line assays, the compound demonstrated moderate inhibitory activity against specific cancer cell lines, suggesting its potential as a therapeutic agent. For example, studies indicated an IC50 value that reflects its efficacy in inhibiting cell proliferation in certain cancer models .
  • Pharmacological Evaluations : Comparative studies with similar compounds revealed that this compound possesses unique properties due to its ethyl substitution on the piperidine ring. This structural feature may enhance its biological activity compared to other piperidine derivatives .
  • Toxicity Assessments : Preliminary toxicity evaluations have shown that the compound exhibits a favorable safety profile at therapeutic doses, although further studies are necessary to fully understand its toxicological implications .

Comparative Analysis with Similar Compounds

Compound NameTarget Enzyme/ActivityIC50 Value (µM)Notes
This compoundPPIA Inhibition10Moderate activity against cancer cells
Ethyl (2-methylpiperidin-1-yl)(oxo)acetatePPIA Inhibition25Less potent than Ethyl (2-ethyl...)
Ethyl (2-pyrrolidin-1-yl)(oxo)acetateUnknown30Different structural properties

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